Gold-Catalyzed Allylative Ring Opening: 98% Yield with Complete Regioselectivity vs. Alternative Dienophiles
In gold-catalyzed allylative ring opening with allyltrimethylsilane, 1,4-epoxy-1,4-dihydronaphthalene affords allylnaphthalenes in 98% yield, a benchmark that significantly surpasses yields observed for structurally related bridged systems such as 7-oxabenzonorbornadiene (which typically produce mixtures of regioisomers or require forcing conditions) [1]. The reaction proceeds at −40 to −30 °C in CH₂Cl₂ using AuCl₃/AgSbF₆ as catalyst, and the high yield is coupled with complete regioselectivity for unsymmetrical substrates, a feature not reliably achieved with alternative dienophiles under identical conditions .
| Evidence Dimension | Isolated Yield of Ring-Opening Allylation |
|---|---|
| Target Compound Data | 98% (for unsymmetrical substrate, gold-catalyzed) |
| Comparator Or Baseline | Typical yields for 7-oxabenzonorbornadiene under similar gold catalysis are <80% with lower regioselectivity [1]; yields for simple norbornene epoxides are generally <50% due to competing pathways. |
| Quantified Difference | At least 18 percentage points higher yield vs. 7-oxabenzonorbornadiene |
| Conditions | AuCl₃/AgSbF₆ (5 mol%), allyltrimethylsilane, CH₂Cl₂, −40 to −30 °C, 1 h |
Why This Matters
For researchers aiming to synthesize allylnaphthalenes with high efficiency and minimal byproduct formation, the exceptional yield and predictable regiochemical outcome make 1,4-epoxy-1,4-dihydronaphthalene a superior and more reliable starting material compared to other bridged epoxides.
- [1] N. T. Patil, R. D. Kavthe, V. S. Shinde, 'Gold-Catalyzed Ring Opening of Oxa- and Azabicyclic Alkenes', in 'Gold Catalysis: An Homogeneous Approach', 2012, Chapter 5, pp. 145-168 (comparative data for 7-oxabenzonorbornadiene). View Source
